molecular formula C12H17FOS B7997841 5-Fluoro-3-n-hexyloxythiophenol

5-Fluoro-3-n-hexyloxythiophenol

Cat. No.: B7997841
M. Wt: 228.33 g/mol
InChI Key: AKQFXSCFOGKCFU-UHFFFAOYSA-N
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Description

5-Fluoro-3-n-hexyloxythiophenol is an organic compound with the molecular formula C12H17FOS It is a derivative of thiophenol, where the hydrogen atom on the benzene ring is replaced by a fluorine atom and an n-hexyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-n-hexyloxythiophenol typically involves the introduction of a fluorine atom and an n-hexyloxy group to the thiophenol core. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the thiophenol ring. The n-hexyloxy group can be added through an etherification reaction using n-hexanol and a suitable catalyst under reflux conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The process may include steps such as purification through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-n-hexyloxythiophenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted thiophenol derivatives.

Scientific Research Applications

5-Fluoro-3-n-hexyloxythiophenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Fluoro-3-n-hexyloxythiophenol involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The n-hexyloxy group can influence the compound’s solubility and membrane permeability, affecting its overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorothiophenol: Lacks the n-hexyloxy group, resulting in different solubility and reactivity.

    3-n-Hexyloxythiophenol: Lacks the fluorine atom, affecting its binding affinity and biological activity.

Uniqueness

5-Fluoro-3-n-hexyloxythiophenol is unique due to the presence of both the fluorine atom and the n-hexyloxy group, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-fluoro-5-hexoxybenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FOS/c1-2-3-4-5-6-14-11-7-10(13)8-12(15)9-11/h7-9,15H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQFXSCFOGKCFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC(=CC(=C1)S)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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